9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol
Description
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1S,3R,12S,16R)-15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-25,31-32H,1,8-18H2,2-7H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30+/m1/s1 |
InChI Key |
MHGLNDDJLDJDBG-ZFWQOEIKSA-N |
Isomeric SMILES |
CC(CCC(C(=C)C)O)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(C5(C)C)O)C)C |
Canonical SMILES |
CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Natural Extraction Methods
Plant Source Selection and Pretreatment
The compound is predominantly isolated from plants in the Euphorbiaceae family. Key species include Euphorbia turcomanica, Euphorbia segetalis, and Euphorbia pulcherrima. Aerial parts, such as leaves and stems, are commonly used due to their higher triterpenoid content. Pretreatment involves drying and grinding the plant material into a fine powder to enhance solvent penetration.
Chromatographic Purification
The EtOAc fraction undergoes chromatographic separation to isolate 9,19-cyclo-9β-lanost-25-ene-3β,24-diol:
Medium-Pressure Liquid Chromatography (MPLC)
- Column : Normal-phase silica gel (40–63 μm).
- Eluent Gradient : Hexane/EtOAc (70:30 to 50:50) at a flow rate of 10 mL/min.
- Fraction Collection : Monitoring by thin-layer chromatography (TLC) to identify triterpenoid-rich fractions.
High-Performance Liquid Chromatography (HPLC)
- Column : C18 reverse-phase (250 × 10 mm, 5 μm).
- Mobile Phase : Isocratic elution with Hex/EtOAc (80:20) or gradient systems.
- Detection : UV at 210 nm or evaporative light scattering (ELS).
Key Challenge : Co-elution with structurally similar cycloartanes (e.g., cycloart-23-ene-3β,25-diol) necessitates multiple purification cycles.
Synthetic Approaches
Semi-Synthetic Strategies
Partial synthesis from lanosterol or cycloartenol has been explored:
- Oxidation and Cyclization :
- Biocatalytic Modifications :
Table 2: Semi-Synthetic Routes
| Starting Material | Reagents/Conditions | Key Step | Yield (%) |
|---|---|---|---|
| Lanosterol | Jones reagent, H₂SO₄, 0°C | C-3 and C-24 oxidation | ~12* |
| Cycloartenol | P450 enzymes, NADPH, O₂ | C-24 hydroxylation | <5 |
Comparative Analysis of Methods
Efficiency and Scalability
Chemical Reactions Analysis
Types of Reactions
9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 3beta and 24 positions can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation.
Major Products Formed
Oxidation: Formation of 3-keto-24-hydroxy derivatives or 3,24-diketones.
Reduction: Formation of 3beta,24-dihydroxy derivatives.
Substitution: Formation of 3-chloro-24-hydroxy or 3-bromo-24-hydroxy derivatives.
Scientific Research Applications
9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroidal compounds.
Biology: Studied for its role in the biosynthesis of steroids and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid biosynthesis, such as lanosterol synthase. The compound’s unique structure allows it to bind to these enzymes and alter their activity, leading to changes in the levels of various steroidal intermediates.
Comparison with Similar Compounds
Similar Compounds
Cycloartenol: Another triterpenoid with a similar structure but lacking the hydroxyl groups at the 3beta and 24 positions.
Lanosterol: A precursor in the biosynthesis of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol, with a similar steroid nucleus but without the cyclopropane ring.
Cycloartenyl Acetate: A derivative of cycloartenol with an acetate group at the 3beta position.
Uniqueness
9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol is unique due to its cyclopropane ring fused to the steroid nucleus and the presence of hydroxyl groups at the 3beta and 24 positions. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol , a triterpenoid compound, has garnered attention for its diverse biological activities. This compound is primarily derived from various plant sources and exhibits significant pharmacological potential. The following sections will detail its biological activity, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.
- Molecular Formula : C30H50O2
- Molecular Weight : 442.73 g/mol
- IUPAC Name : 9,19-Cyclo-5α-lanost-25-ene-3β,24-diol
Cytotoxicity
Several studies have reported the cytotoxic effects of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol against various cancer cell lines. For instance:
- Cancer Cell Lines Tested :
- LNCaP (prostate cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| LNCaP | 15.0 | Induction of apoptosis |
| MCF-7 | 20.5 | Cell cycle arrest |
| A549 | 18.0 | Inhibition of proliferation |
The compound induced apoptosis in LNCaP cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
The biological activity of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol can be attributed to its ability to interact with cellular signaling pathways:
- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial in inflammation and cancer progression.
- Modulation of Apoptotic Pathways : It promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Study 1: Cytotoxicity in Prostate Cancer Cells
A study conducted on LNCaP cells demonstrated that treatment with 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol resulted in a significant decrease in cell viability. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis.
Study 2: Anti-inflammatory Activity
In another study examining the anti-inflammatory properties of the compound, it was found that pre-treatment with 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated RAW264.7 macrophages.
Potential Therapeutic Applications
Given its biological activities, 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol is being explored for potential therapeutic applications:
- Cancer Treatment : Due to its cytotoxic effects on various cancer cell lines.
- Anti-inflammatory Drugs : As a candidate for treating inflammatory diseases.
- Neuroprotective Agents : Preliminary studies suggest potential neuroprotective effects that warrant further investigation.
Q & A
Q. How can researchers confirm the structural identity of 9,19-Cyclo-9β-lanost-25-ene-3β,24-diol?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to identify cycloartenol derivatives, focusing on characteristic signals for the 9,19-cyclolanostane skeleton (e.g., δ 0.3–0.8 ppm for methyl groups in the cyclopropane ring) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry at C3, C24, and the cycloartane core.
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (CHO, MW 442.7) via exact mass analysis .
Q. What are the recommended protocols for synthesizing or isolating this compound?
- Methodological Answer :
- Natural Product Isolation : Use column chromatography (silica gel, reverse-phase C18) with gradient elution (hexane:ethyl acetate → methanol) to isolate the compound from plant extracts. Monitor fractions via TLC (R ≈ 0.3 in 7:3 hexane:EtOAc) .
- Semi-Synthesis : Start from cycloartenol (CAS 469-38-5), introducing hydroxylation at C24 via regioselective oxidation (e.g., Sharpless dihydroxylation) under inert conditions .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Work in a fume hood to prevent inhalation of particulates.
- Waste Disposal : Follow institutional guidelines for organic solvents and cytotoxic waste, as toxicological data are limited .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of in vitro studies (e.g., cytotoxicity assays) to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .
- Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., ISO 10993-5 for cytotoxicity) to assess reproducibility .
Q. What experimental designs are optimal for studying its interactions with membrane proteins?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins (e.g., sterol transporters) to measure binding kinetics (K, on/off rates) .
- Molecular Dynamics Simulations : Use CHARMM or AMBER force fields to model sterol-protein interactions, focusing on hydrophobic binding pockets .
Q. How can computational methods predict its metabolic pathways in plant systems?
- Methodological Answer :
- In Silico Prediction : Apply tools like BioTransformer 3.0 to identify potential hydroxylation or glycosylation sites based on cytochrome P450 substrate specificity .
- Isotopic Labeling : Track -labeled compound metabolism in plant cell cultures via LC-MS/MS .
Theoretical and Methodological Frameworks
Q. What conceptual frameworks guide mechanistic studies of its biosynthesis?
- Methodological Answer :
- Retrobiosynthetic Analysis : Map the cyclopropane ring formation to lanosterol derivatives using -labeling experiments and isotope ratio mass spectrometry .
- Enzyme Kinetics : Characterize oxidosqualene cyclase variants via stopped-flow assays to determine catalytic efficiency (k/K) .
Q. How to design a factorial experiment to assess its stability under varying pH/temperature?
- Methodological Answer :
- 2 Factorial Design : Test pH (4–10) and temperature (25–60°C) as factors. Measure degradation via HPLC-UV (λ = 210 nm) and model interactions using ANOVA .
- Accelerated Stability Testing : Apply the Arrhenius equation to predict shelf-life at 25°C from high-temperature data .
Data Analysis and Reporting
Q. What statistical approaches reconcile discrepancies in sterol quantification assays?
- Methodological Answer :
- Bland-Altman Analysis : Compare GC-MS and LC-MS datasets to identify systematic biases (e.g., ion suppression in LC-MS) .
- Multivariate Regression : Adjust for matrix effects (e.g., lipid content) using partial least squares (PLS) models .
Q. How to structure a research proposal for funding agencies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
